![molecular formula C13H10Cl2N4O B1674250 2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol CAS No. 866927-10-8](/img/structure/B1674250.png)

2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol

Descripción general

Descripción

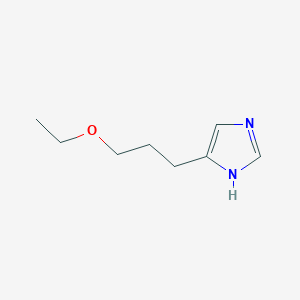

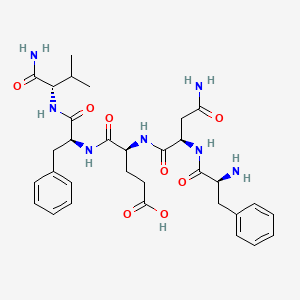

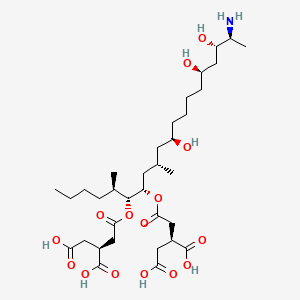

“2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol” is a complex chemical compound utilized in diverse scientific research. It has a molecular formula of C13H10Cl2N4O, an average mass of 309.151 Da, and a monoisotopic mass of 308.023163 Da . Its multifaceted properties make it invaluable for various applications, aiding breakthroughs in fields like medicine, environmental studies, and material sciences.

Molecular Structure Analysis

The molecular structure of “2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol” consists of a benzotriazole ring attached to a dichlorophenol group via a methylene bridge .Aplicaciones Científicas De Investigación

Environmental Monitoring and Pollution Studies

- Benzotriazoles and Benzophenones Detection: Compounds related to benzotriazoles and benzophenones, which might share structural similarities with 2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol, have been studied for their environmental presence, particularly in sediments and sewage sludge. These compounds are used as UV filters in various consumer products and have been identified in environmental samples, suggesting concerns about their ecological impact and the need for monitoring their distribution and concentration in different environmental compartments (Zhang et al., 2011).

Chemical Synthesis and Material Science

- Efficient Peptide Coupling: A study demonstrates the use of a benzotriazole reagent for efficient peptide coupling, illustrating the role of benzotriazole derivatives in facilitating chemical synthesis processes. Such applications highlight the chemical utility of benzotriazole derivatives in preparing complex molecules, which could be relevant for the synthesis and modification of 2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol and related compounds (Brunel et al., 2005).

Pharmacology and Bioactive Molecules

- DNA Interaction and Biological Activity: Research on benzimidazole derivatives, which share a core structural motif with benzotriazoles, explores their interaction with DNA and antimicrobial activities. Such studies suggest the potential biomedical applications of structurally related compounds in developing new therapeutics or molecular probes (Daravath et al., 2017).

Environmental Health and Safety

- Metabolism and Human Exposure: An investigation into the oxidative phase I metabolism of a specific UV absorber benzotriazole derivative provides insight into human exposure and biotransformation pathways. Understanding the metabolism of such compounds is crucial for assessing their safety and environmental impact (Denghel et al., 2019).

Propiedades

IUPAC Name |

2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N4O/c14-8-3-7(13(20)10(15)4-8)6-16-9-1-2-11-12(5-9)18-19-17-11/h1-5,16,20H,6H2,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHVTUCLCBXQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1NCC3=C(C(=CC(=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11771269 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(4-{[(1H-imidazol-4-ylmethyl)amino]methyl}-2-(2-methylphenyl)phenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B1674167.png)

![2-[4-(2-Amino-3-mercapto-propylamino)-benzoylamino]-4-methylsulfanyl-butyric acid](/img/structure/B1674168.png)